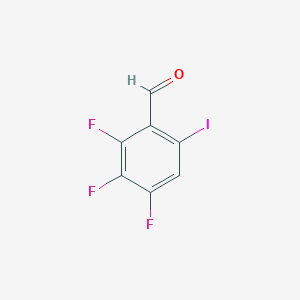

2,3,4-Trifluoro-6-iodobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4-Trifluoro-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H2F3IO . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three fluorine atoms, one iodine atom, and an aldehyde group attached to it . The InChI code for this compound is 1S/C7H2F3IO/c8-4-1-5(11)3(2-12)6(9)7(4)10/h1-2H .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 250.3±40.0 °C, and its density is predicted to be 2.105±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

- Catalyst Precursors for Heck and Suzuki Reactions : A study by Rocaboy & Gladysz (2003) detailed the synthesis of thermomorphic fluorous imine and thioether palladacycles from p-iodobenzaldehyde. These palladacycles serve as precursors for highly active catalysts in Heck and Suzuki reactions, showcasing the potential of modified iodobenzaldehydes in facilitating carbon-carbon bond-forming reactions (Rocaboy & Gladysz, 2003).

Spectroscopy and Structural Analysis

- Vibrational Spectroscopy Studies : Kumar et al. (2015) conducted XRD, FT-IR, Raman, and DFT studies on 3-iodobenzaldehyde to characterize its structure and investigate the effects of halogen substitution. Although not directly on 2,3,4-trifluoro-6-iodobenzaldehyde, this research provides insights into the structural and vibrational properties of halogenated benzaldehydes, which are crucial for understanding their chemical behavior (Kumar et al., 2015).

Material Science

- Fluorinated Polyaminal Networks for CO2 Adsorption : A study by Li, Zhang, & Wang (2016) focused on the synthesis of fluorinated microporous polyaminals using monaldehyde compounds, including 4-trifluoromethylbenzaldehyde. These materials showed significant improvements in CO2 adsorption capabilities due to their high surface areas and tailored pore sizes, indicating the potential utility of fluorinated benzaldehydes in creating efficient materials for gas adsorption and separation processes (Li, Zhang, & Wang, 2016).

Organic Chemistry

- Synthesis of Glycosylation Agents : Crich & Vinogradova (2007) explored the synthesis and glycosylation of a series of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides. The study highlighted the effect of fluorine substituents on glycosylation stereoselectivity, demonstrating the significance of fluorinated compounds in organic synthesis and the development of stereoselective agents (Crich & Vinogradova, 2007).

Eigenschaften

IUPAC Name |

2,3,4-trifluoro-6-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3IO/c8-4-1-5(11)3(2-12)6(9)7(4)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEZWHOOZVFXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)C=O)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)

![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)

![3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE](/img/structure/B2469506.png)

![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)

![1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2469509.png)

![1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2469511.png)